1’N-Benzyl Biotin 1’N-Benzyl Biotin 1’N-Benzyl Biotin is a biotin derivative used in the novel enantioselective syntheses of (+)-Biotin.
Brand Name: Vulcanchem
CAS No.: 76335-62-1
VCID: VC0196102
InChI: InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.4 g/mol

1’N-Benzyl Biotin

CAS No.: 76335-62-1

Impurities

VCID: VC0196102

Molecular Formula: C17H22N2O3S

Molecular Weight: 334.4 g/mol

Purity: > 95%

1’N-Benzyl Biotin - 76335-62-1

CAS No. 76335-62-1
Product Name 1’N-Benzyl Biotin
Molecular Formula C17H22N2O3S
Molecular Weight 334.4 g/mol
IUPAC Name 5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Standard InChI InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
Standard InChIKey MFFWFILLMGRYPI-DZKIICNBSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
SMILES C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Canonical SMILES C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Appearance Off-White to Light Beige Solid
Melting Point 181-182°C
Description 1’N-Benzyl Biotin is a biotin derivative used in the novel enantioselective syntheses of (+)-Biotin.
Purity > 95%
Quantity Milligrams-Grams
Synonyms (3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid; 1-Benzyltetrahydro-2-oxo-thieno[3,4-d] imidazoline-4-valeric Acid
PubChem Compound 10314840
Last Modified Nov 11 2021
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